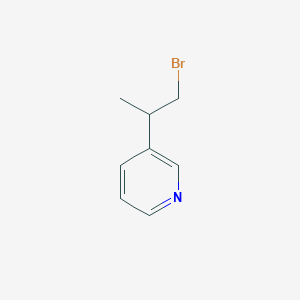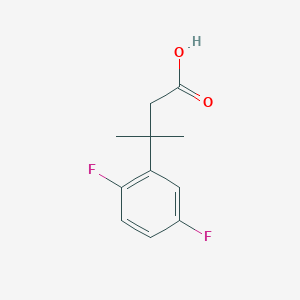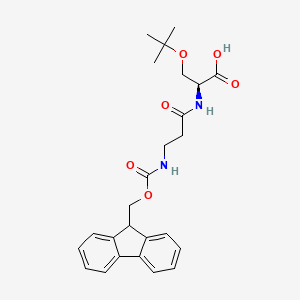
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrrole ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate typically involves the chlorosulfonylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethyl-1h-pyrrole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrrole ring.
Reduction: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.
Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Sulfonamide derivatives.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl derivatives and other functionalized pyrrole compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- Chlorosulfonyl isocyanate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
Comparison: Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate is unique due to the presence of the pyrrole ring and the specific positioning of the chlorosulfonyl group. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, chlorosulfonyl isocyanate is known for its versatility in organic synthesis, but it lacks the pyrrole ring structure that provides additional sites for functionalization in this compound .
Eigenschaften
CAS-Nummer |
306936-33-4 |
|---|---|
Molekularformel |
C9H12ClNO4S |
Molekulargewicht |
265.71 g/mol |
IUPAC-Name |
methyl 4-chlorosulfonyl-1,2,5-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12ClNO4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3 |
InChI-Schlüssel |
LSAKENBWILEQNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1C)C)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)




![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)


